molecular formula C16H14BrCl3N2O B11986791 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide

Cat. No.: B11986791
M. Wt: 436.6 g/mol
InChI Key: VZXRKCBCICEQIF-UHFFFAOYSA-N
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Description

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a bromoanilino group, a trichloroethyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide typically involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate, followed by the introduction of the 2-methylbenzamide group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)octanamide
  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2,2-diphenylacetamide
  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide

Uniqueness

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14BrCl3N2O

Molecular Weight

436.6 g/mol

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide

InChI

InChI=1S/C16H14BrCl3N2O/c1-10-4-2-3-5-13(10)14(23)22-15(16(18,19)20)21-12-8-6-11(17)7-9-12/h2-9,15,21H,1H3,(H,22,23)

InChI Key

VZXRKCBCICEQIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br

Origin of Product

United States

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